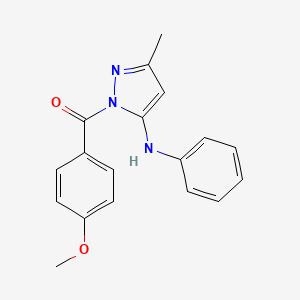![molecular formula C15H22N2O4S B5804557 N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical reactions and processes to achieve desired structures and functionalities. Studies have explored the synthesis of ethyl 6-aminonicotinate acyl sulfonamides as potent antagonists of the P2Y12 receptor, highlighting the potential of sulfonamide derivatives in therapeutic applications (Bach et al., 2013). Another example includes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which were evaluated for antimicrobial activity, demonstrating the versatility of synthesis approaches in modifying chemical properties for various applications (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical to their function and interaction with biological targets. For example, the study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines discusses the selectivity of these compounds towards 5-HT7 receptors, influenced by their molecular structure (Canale et al., 2016). This highlights the importance of understanding the molecular framework to design compounds with desired biological activities.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions that influence their properties and applications. The synthesis and reaction mechanisms provide insights into their chemical behavior. For instance, the thermal 6-endo cyclization of N-sulfonyl-2,4-dienamide compounds to produce 4,6-disubstituted 2-piperidinones showcases a type of chemical reaction that sulfonamide compounds can undergo, impacting their chemical properties (Maekawa et al., 2012).
Physical Properties Analysis
The physical properties of N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in therapeutic contexts. Studies often characterize these properties through spectroscopic methods, elemental analysis, and crystallography to better understand the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, dictate the utility of sulfonamide compounds in drug development and other applications. Investigations into these properties enable the design of compounds with optimized efficacy and minimized side effects. For example, the antimicrobial activity of sulfonamide derivatives against various pathogens indicates the potential for designing new therapeutic agents based on their chemical properties (Vinaya et al., 2009).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, the safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. For example, N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride has been classified as Aquatic Chronic 3, Eye Irritant 2, and Skin Irritant 2 according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-22(19,16-6-9-17-7-2-1-3-8-17)13-4-5-14-15(12-13)21-11-10-20-14/h4-5,12,16H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTUKTGSKAARLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)


![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)




![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

